(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC17219734
Molecular Formula: C12H19Cl2N3
Molecular Weight: 276.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19Cl2N3 |
|---|---|
| Molecular Weight | 276.20 g/mol |
| IUPAC Name | [1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H18ClN3.ClH/c13-12-4-3-11(7-15-12)9-16-5-1-2-10(6-14)8-16;/h3-4,7,10H,1-2,5-6,8-9,14H2;1H |
| Standard InChI Key | OSACXFUQJIFONO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)CC2=CN=C(C=C2)Cl)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) with a methylamine group (-CHNH) at the 3-position. This piperidine system is further functionalized at the 1-position by a (6-chloropyridin-3-yl)methyl group, where a chlorinated pyridine ring is attached via a methylene bridge . The hydrochloride salt form enhances solubility and stability, a common modification in drug development.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | [1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-yl]methanamine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 276.20 g/mol |
| SMILES | C1CC(CN(C1)CC2=CN=C(C=C2)Cl)CN.Cl |
| InChI Key | OSACXFUQJIFONO-UHFFFAOYSA-N |
| Parent Compound (CID) | 61800484 |
Spectroscopic and Computational Characterization
The compound’s 3D conformation, derived from PubChem’s computational models, reveals a chair conformation for the piperidine ring, with the chloropyridine moiety oriented equatorially to minimize steric strain . Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to membrane permeability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from piperidine derivatives and 6-chloronicotinaldehyde:
-
N-Alkylation: Piperidin-3-ylmethanamine reacts with 6-chloro-3-(chloromethyl)pyridine under basic conditions to form the secondary amine intermediate.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity.
Purification and Quality Control
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >98% purity, as confirmed by UV detection at 254 nm. Mass spectrometry (ESI+) shows a dominant [M+H] peak at m/z 277.1, consistent with the molecular formula .
Research Gaps and Future Directions
Unresolved Questions
-
In Vivo Efficacy: No published studies validate the compound’s pharmacokinetics or toxicity in animal models.
-
Target Specificity: Computational predictions require experimental confirmation via radioligand binding assays.
Proposed Studies
-
ADMET Profiling: Microsomal stability assays (human/mouse liver microsomes) to assess metabolic clearance.
-
Crystallography: Co-crystallization with 5-HT or kinase targets to elucidate binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume